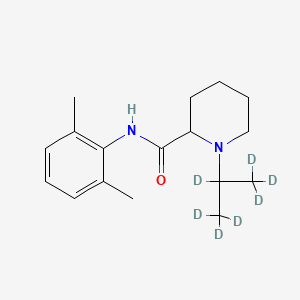
(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide is a synthetic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C16H22D7N2O, and it is often studied for its interactions and effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide typically involves multiple steps. One common method starts with the reaction of 2,6-dimethylaniline with isocyanates to form the corresponding urea derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final piperidinecarboxamide product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization and chromatography to achieve high purity of the final product. Safety measures are crucial during production to handle the reactive intermediates and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, alkoxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic effects, including its role as a pharmacological agent in treating various conditions.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of (+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenyl isocyanate: Shares a similar aromatic structure but differs in functional groups and reactivity.
2,6-Dimethylphenyl isothiocyanate: Similar in structure but contains a thiocyanate group, leading to different chemical properties and applications.
Uniqueness
(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide is unique due to its specific combination of functional groups and isotopic labeling, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications, particularly in studies involving isotopic effects and detailed mechanistic investigations.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
281.44 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/i1D3,2D3,12D |
InChI Key |
DLKZMUOUUWXTAZ-QLWPOVNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


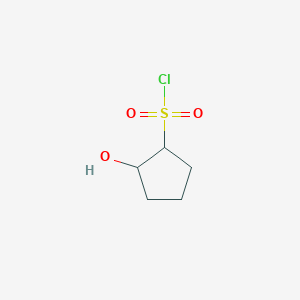

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
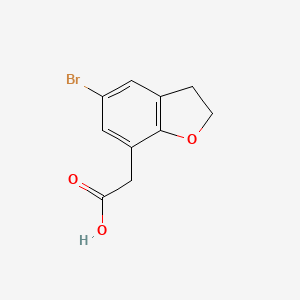
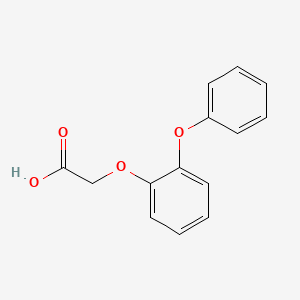
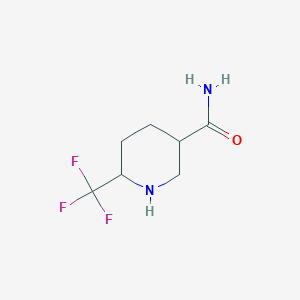
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)
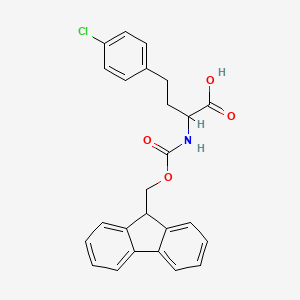

![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)
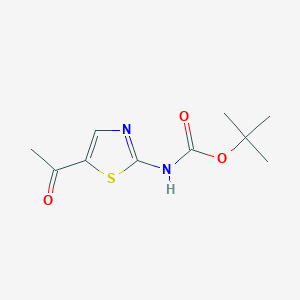

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)
